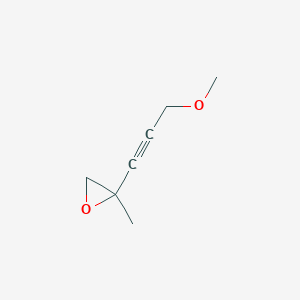

2-(3-Methoxyprop-1-ynyl)-2-methyloxirane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2-(3-methoxyprop-1-ynyl)-2-methyloxirane |

InChI |

InChI=1S/C7H10O2/c1-7(6-9-7)4-3-5-8-2/h5-6H2,1-2H3 |

InChI Key |

AKKYLFBOLSDAMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)C#CCOC |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Methoxyprop 1 Ynyl 2 Methyloxirane

Retrosynthetic Analysis and Precursor Design for Compound Construction

A logical retrosynthetic analysis of 2-(3-methoxyprop-1-ynyl)-2-methyloxirane suggests a disconnection of the carbon-carbon bond between the oxirane ring and the alkyne, and a disconnection across the epoxide ring itself. This leads to two primary synthetic routes:

Route A: Epoxidation of an Alkynyl Allylic Alcohol: This approach involves the epoxidation of a precursor alkene that already contains the 3-methoxyprop-1-ynyl moiety. The key precursor would be 2-methyl-5-methoxy-pent-1-en-4-yn-3-ol. This strategy places the challenge on the stereoselective epoxidation of a somewhat complex allylic alcohol.

Route B: Alkynylation of a Glycidyl Precursor: This strategy involves the formation of a simpler epoxide, 2-methyl-2-vinyloxirane (B167661) or a related electrophilic precursor derived from 2-methyl-oxirane-2-carbaldehyde, followed by the nucleophilic addition of the 3-methoxyprop-1-ynyl group. This approach separates the formation of the chiral epoxide from the introduction of the alkyne.

Both strategies offer viable pathways, with the choice depending on the availability of starting materials and the desired stereochemical outcome. For the purpose of achieving high enantioselectivity, Route A, leveraging the well-established asymmetric epoxidation of allylic alcohols, presents a highly attractive and predictable strategy.

Stereoselective Epoxidation Strategies for the Oxirane Ring Formation

The formation of the chiral oxirane ring is a critical step in the synthesis of this compound. Asymmetric epoxidation of a prochiral allylic alcohol is a powerful method to install the desired stereochemistry.

Several chiral catalyst systems are effective for the asymmetric epoxidation of allylic alcohols. The Sharpless-Katsuki epoxidation is a prominent and highly reliable method. dalalinstitute.comjove.com This reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand. dalalinstitute.com The choice of the DET enantiomer, either (+)-DET or (-)-DET, dictates the facial selectivity of the epoxidation, allowing for the synthesis of either enantiomer of the resulting epoxy alcohol. jove.com

Other notable catalyst systems include those based on vanadium and niobium. Chiral vanadium complexes have been shown to be effective for the epoxidation of allylic alcohols, sometimes offering complementary selectivity to the titanium-based systems. organic-chemistry.org Niobium-based catalysts, often in the form of salan complexes, have also emerged as a viable option, capable of promoting epoxidation with high enantioselectivity. libretexts.org

Table 1: Comparison of Chiral Catalyst Systems for Allylic Alcohol Epoxidation

| Catalyst System | Typical Chiral Ligand | Oxidant | Key Advantages |

| Titanium | Diethyl Tartrate (DET) | tert-Butyl hydroperoxide (TBHP) | High enantioselectivity, predictable stereochemistry, broad substrate scope. dalalinstitute.comjove.com |

| Vanadium | Bishydroxamic acid | tert-Butyl hydroperoxide (TBHP) | Effective for Z-olefins, high enantioselectivity at low catalyst loadings. organic-chemistry.org |

| Niobium | Salan | Hydrogen peroxide (H₂O₂) | Utilizes a greener oxidant, good to excellent enantioselectivity. libretexts.org |

The mechanism of the Sharpless asymmetric epoxidation involves the formation of a chiral titanium-tartrate-alkoxide complex. dalalinstitute.com The allylic alcohol substrate displaces one of the isopropoxide ligands on the titanium center, bringing the alkene in close proximity to the oxidant, tert-butyl hydroperoxide, which is also coordinated to the titanium. organic-chemistry.org The chiral tartrate ligand creates a sterically defined environment around the titanium center, directing the delivery of the oxygen atom to one face of the double bond. wayne.edu

The stereochemical outcome of the Sharpless epoxidation can be reliably predicted using a mnemonic device where the allylic alcohol is drawn in a specific orientation. This predictability is a significant advantage in the synthesis of complex chiral molecules. jove.com The catalytically active species is believed to be a dimer of the titanium-tartrate complex. wayne.edu The reaction proceeds through a transition state where the substrate, oxidant, and chiral catalyst are all assembled in a well-defined geometry, leading to the observed high levels of enantioselectivity. wayne.edu

Introduction of the 3-Methoxyprop-1-ynyl Moiety

The introduction of the 3-methoxyprop-1-ynyl group can be achieved either before or after the formation of the oxirane ring, depending on the chosen synthetic strategy.

Should Route B be pursued, the direct alkynylation of a suitable epoxide precursor is a key step. This would typically involve the reaction of a nucleophilic form of 3-methoxypropyne with an electrophilic epoxide. For instance, the lithium or magnesium salt of 3-methoxypropyne could be reacted with 2-methyl-2-vinyloxirane or a derivative where the vinyl group is replaced by a better leaving group. The regioselectivity of the epoxide opening would be a critical factor to control in this approach.

Alternatively, a one-step synthesis of alkynyl epoxides from ketones and alkynyl halides has been reported. organic-chemistry.org This method involves the in-situ generation of an α-halo ketone followed by nucleophilic attack of an acetylide. organic-chemistry.org While this provides a convergent approach, its applicability to the specific substitution pattern of the target molecule would need to be investigated.

A powerful strategy for forming the carbon-carbon bond between the oxirane precursor and the methoxypropynyl group involves the use of modern cross-coupling reactions. Iron-catalyzed cross-coupling reactions of propargyl ethers with Grignard reagents have been shown to be effective for the synthesis of functionalized allenes and could potentially be adapted for the synthesis of alkynes. diva-portal.orgnih.gov

More relevantly, copper-catalyzed coupling reactions of propargylic phosphates or acetates with Grignard reagents provide a direct route to substituted alkynes. mdpi.com In the context of synthesizing this compound, a precursor such as a phosphate (B84403) or mesylate of 2-methyloxirane-2-methanol could be coupled with the Grignard reagent derived from 3-methoxypropyne in the presence of a suitable copper catalyst.

Table 2: Potential Coupling Reactions for the Introduction of the 3-Methoxyprop-1-ynyl Moiety

| Coupling Reaction | Propargyl Precursor | Organometallic Reagent | Catalyst | Potential Advantages |

| Iron-Catalyzed Cross-Coupling | Propargyl ether | Grignard reagent | Iron(III) acetylacetonate | Utilizes an inexpensive and non-toxic catalyst. diva-portal.orgnih.gov |

| Copper-Catalyzed Cross-Coupling | Propargyl phosphate/mesylate | Grignard reagent | Copper(I) cyanide | High regioselectivity and stereospecificity have been demonstrated in related systems. mdpi.com |

Convergent and Divergent Synthetic Routes

There is no available information on established convergent or divergent synthetic routes for this compound.

Optimization of Reaction Conditions and Isolation Procedures

There is no available information regarding the optimization of reaction conditions or the development of isolation and purification procedures for this compound.

Reactivity Profile and Mechanistic Investigations of 2 3 Methoxyprop 1 Ynyl 2 Methyloxirane

Epoxide Ring-Opening Reactions and Regioselectivity

The inherent ring strain of the oxirane ring in 2-(3-Methoxyprop-1-ynyl)-2-methyloxirane makes it susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this attack is a critical aspect, influenced by both steric and electronic factors, as well as the nature of the attacking nucleophile and the reaction conditions. The presence of a tertiary carbon (C2) and a secondary carbon (C3, if considering the propargyl substituent) attached to the oxygen atom introduces asymmetry, making regioselective bond cleavage a key point of investigation.

Nucleophilic Additions to the Oxirane Ring

Nucleophilic attack can theoretically occur at either of the two carbon atoms of the epoxide ring. The outcome of this addition is governed by the reaction mechanism, which can be either SN2-like or have some SN1 character, particularly under acidic conditions.

Anionic reagents are powerful nucleophiles that readily open epoxide rings under basic or neutral conditions. The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. In the case of this compound, the attack would be expected to occur preferentially at the methylene (B1212753) carbon (C3 of the oxirane ring) due to the steric bulk of the methyl and methoxypropynyl groups at C2.

Table 1: Predicted Regioselectivity of Anionic Reagent Addition

| Anionic Reagent | Predicted Major Product | Predicted Minor Product |

|---|---|---|

| Grignard Reagents (RMgX) | Attack at the less substituted carbon | Attack at the more substituted carbon |

| Organolithium Reagents (RLi) | Attack at the less substituted carbon | Attack at the more substituted carbon |

| Lithium Aluminum Hydride (LiAlH₄) | Attack at the less substituted carbon | Attack at the more substituted carbon |

| Sodium Borohydride (NaBH₄) | Generally less reactive with epoxides | - |

Note: The predictions in this table are based on general principles of epoxide reactivity and have not been experimentally verified for this compound.

Neutral heteroatom nucleophiles, such as amines and thiols, can also open epoxide rings. These reactions are often slower than with anionic reagents and may require elevated temperatures or catalysis. The regioselectivity follows a similar pattern, with attack at the less hindered carbon atom being favored under neutral or basic conditions.

Table 2: Predicted Reactivity with Heteroatom Nucleophiles

| Nucleophile | Conditions | Predicted Site of Attack |

|---|---|---|

| Primary Amines (RNH₂) | Neutral/Basic | Less substituted carbon |

| Secondary Amines (R₂NH) | Neutral/Basic | Less substituted carbon |

Note: The predictions in this table are based on general principles of epoxide reactivity and have not been experimentally verified for this compound.

For a chiral, non-racemic sample of this compound, enantioselective ring-opening reactions would be of significant interest for the synthesis of optically active products. This is typically achieved using a chiral catalyst, often a metal complex with a chiral ligand, which can differentiate between the two enantiotopic faces of the epoxide or the two prochiral carbons of the ring. Such processes allow for the kinetic resolution of racemic epoxides or the desymmetrization of meso-epoxides, though the latter is not applicable to the titled compound.

Electrophilic Activation and Rearrangement Pathways

In the presence of electrophiles, particularly Lewis and Brønsted acids, the epoxide oxygen can be protonated or coordinated, which activates the ring towards nucleophilic attack. This activation can also facilitate rearrangements.

Lewis acids play a crucial role in epoxide chemistry by coordinating to the oxygen atom, thereby making the epoxide a better electrophile. This enhanced electrophilicity allows for ring-opening by weaker nucleophiles. Furthermore, Lewis acid catalysis can significantly influence the regioselectivity of the ring-opening reaction.

Under Lewis acidic conditions, the reaction can proceed through a mechanism with significant SN1 character. The Lewis acid-epoxide complex can lead to the development of a partial positive charge on the more substituted carbon atom (C2), which can be stabilized by the adjacent methyl group and the π-system of the alkyne. This electronic effect can lead to a reversal of regioselectivity, with the nucleophile attacking the more substituted carbon atom.

Table 3: Potential Lewis Acids and Their Predicted Effect on Regioselectivity

| Lewis Acid | Predicted Effect |

|---|---|

| Boron Trifluoride Etherate (BF₃·OEt₂) | May favor attack at the more substituted carbon |

| Titanium Tetrachloride (TiCl₄) | May favor attack at the more substituted carbon |

| Zinc Chloride (ZnCl₂) | May favor attack at the more substituted carbon |

Note: The predictions in this table are based on general principles of Lewis acid-catalyzed epoxide ring-opening and have not been experimentally verified for this compound.

Lewis acid catalysis can also promote rearrangement reactions, such as the formation of carbonyl compounds. For this compound, a Lewis acid-induced rearrangement could potentially lead to the formation of an α,β-unsaturated ketone or an aldehyde, depending on the migratory aptitude of the adjacent groups.

Brønsted Acid-Catalyzed Ring-Opening Mechanisms

The acid-catalyzed ring-opening of epoxides is a fundamental transformation in organic synthesis. In the case of this compound, which possesses a trisubstituted epoxide ring, the mechanism of this reaction is nuanced, exhibiting characteristics of both SN1 and SN2 pathways. libretexts.orgstackexchange.comlibretexts.org The reaction is initiated by the protonation of the epoxide oxygen by a Brønsted acid, which enhances the electrophilicity of the epoxide ring and creates a better leaving group. jove.commasterorganicchemistry.com

Due to the presence of a tertiary carbon atom in the epoxide ring, the subsequent nucleophilic attack is highly regioselective. Electronic effects dominate over steric hindrance, leading to the preferential attack of the nucleophile at the more substituted carbon atom. jove.comyoutube.com This is because the transition state has significant carbocationic character, and the positive charge is better stabilized by the hyperconjugation and inductive effects of the methyl group and the carbon chain. libretexts.orgstackexchange.com

The stereochemical outcome of this reaction is consistent with an SN2-like backside attack, resulting in the inversion of configuration at the tertiary stereocenter. jove.comyoutube.com This leads to the formation of a trans-relationship between the newly introduced nucleophile and the hydroxyl group.

A summary of the expected regioselectivity in the Brønsted acid-catalyzed ring-opening of this compound is presented in the table below.

| Nucleophile (Nu-H) | Major Regioisomer | Minor Regioisomer |

| H₂O | 2-(3-Methoxyprop-1-ynyl)-2-methyl-1,2-diol | 1-hydroxy-2-(3-methoxyprop-1-ynyl)propan-2-ol |

| CH₃OH | 1-methoxy-2-(3-methoxyprop-1-ynyl)propan-2-ol | 2-methoxy-1-(3-methoxyprop-1-ynyl)propan-2-ol |

| HCl | 1-chloro-2-(3-methoxyprop-1-ynyl)propan-2-ol | 2-chloro-1-(3-methoxyprop-1-ynyl)propan-2-ol |

Frustrated Lewis Pair (FLP) Mediated Epoxide Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct. This "frustration" leads to unique reactivity, including the activation of small molecules and the catalysis of various organic transformations. researchgate.netnih.gov The interaction of FLPs with epoxides represents an emerging area of interest.

The ring-opening of epoxides mediated by FLPs is proposed to proceed via activation of the epoxide by the Lewis acidic component of the FLP. helsinki.firesearchgate.net This coordination polarizes the C-O bonds of the epoxide, making the carbon atoms more electrophilic. Subsequently, the Lewis basic component of a second FLP molecule can act as a nucleophile, attacking one of the epoxide carbons and initiating ring-opening. helsinki.firesearchgate.net This process results in the formation of a zwitterionic intermediate.

The stereochemical outcome of FLP-mediated epoxide ring-opening is intrinsically linked to the mechanism of nucleophilic attack. Given the backside attack of the Lewis base on the Lewis acid-activated epoxide, an inversion of stereochemistry at the attacked carbon center is expected. For this compound, the regioselectivity of this attack would be influenced by the nature of the FLP and the reaction conditions.

The use of chiral FLPs introduces the potential for enantioselective transformations. A chiral Lewis acid could preferentially activate one enantiomer of a racemic epoxide, or a chiral Lewis base could exhibit facial selectivity in its attack on the activated epoxide. This would allow for the kinetic resolution of racemic epoxides or the desymmetrization of meso-epoxides.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of FLP-mediated reactions. nih.gov For the interaction of an FLP with this compound, computational modeling can be employed to:

Determine the structure of the FLP-epoxide adduct: This can reveal the extent of epoxide activation and any geometric distortions.

Map the potential energy surface of the ring-opening reaction: This allows for the identification of transition states and intermediates, providing insights into the reaction mechanism and the rate-determining step. nih.gov

Predict the regioselectivity and stereoselectivity: By comparing the activation barriers for attack at the different carbon atoms of the epoxide and for different stereochemical pathways, the preferred outcome can be predicted.

Design new FLP catalysts: Computational screening can be used to identify FLPs with enhanced reactivity and selectivity for epoxide ring-opening. nih.gov

A hypothetical reaction coordinate diagram for an FLP-mediated epoxide ring-opening is presented below.

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactants | FLP + Epoxide | 0 |

| Transition State 1 | Formation of FLP-Epoxide Adduct | +5 |

| Intermediate | FLP-Epoxide Adduct | -2 |

| Transition State 2 | Nucleophilic Attack and Ring-Opening | +15 |

| Product | Zwitterionic Ring-Opened Product | -10 |

Reactions Involving the Propynyl (B12738560) Moiety

The propynyl group in this compound offers a versatile handle for further chemical transformations, including reduction and functionalization reactions.

The triple bond of the propynyl moiety can be fully or partially reduced under catalytic hydrogenation conditions. Complete hydrogenation to the corresponding propyl group can be achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Of greater synthetic interest is the stereoselective semihydrogenation of the alkyne to an alkene. The stereochemical outcome, yielding either the Z-(cis) or E-(trans) alkene, can be controlled by the choice of catalyst and reaction conditions. acs.orgrsc.org

Z-Alkene Formation: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to Z-alkenes.

E-Alkene Formation: Dissolving metal reductions (e.g., sodium in liquid ammonia) or specific transition metal catalysts can favor the formation of the E-alkene via anti-hydrogenation. researchgate.netbohrium.com

The following table summarizes the expected products from the catalytic hydrogenation and semihydrogenation of this compound.

| Reagents and Conditions | Major Product |

| H₂, Pd/C | 2-(3-Methoxypropyl)-2-methyloxirane |

| H₂, Lindlar's Catalyst | (Z)-2-(3-Methoxyprop-1-enyl)-2-methyloxirane |

| Na, NH₃(l) | (E)-2-(3-Methoxyprop-1-enyl)-2-methyloxirane |

Hydrometallation involves the addition of a metal-hydride bond across the alkyne, while carboalumination involves the addition of an organoaluminum reagent. These reactions are powerful methods for the synthesis of functionalized vinylmetallic species, which can be further elaborated.

Hydrometallation: The hydroboration of the propynyl group, for instance, would proceed with anti-Markovnikov regioselectivity, with the boron atom adding to the terminal carbon of the alkyne. Subsequent oxidation would yield the corresponding aldehyde or alcohol. The stereochemistry of addition is typically syn.

Carboalumination: The zirconium-catalyzed carboalumination of alkynes, often referred to as the Negishi reaction, is a well-established method for the stereoselective formation of trisubstituted alkenes. researchgate.netacs.org The reaction of this compound with an organoaluminum reagent, such as trimethylaluminum (B3029685) (AlMe₃), in the presence of a zirconium catalyst like zirconocene (B1252598) dichloride (Cp₂ZrCl₂), is expected to proceed with high syn-selectivity. nih.gov This places the added alkyl group and the aluminum on the same side of the newly formed double bond.

The table below illustrates the expected products from hydrometallation and carboalumination reactions.

| Reagents | Intermediate | Final Product (after workup) | Stereochemistry of Addition |

| 1. 9-BBN; 2. H₂O₂, NaOH | Vinylborane | 3-(2-Methyloxiran-2-yl)-3-methoxypropanal | syn |

| 1. AlMe₃, Cp₂ZrCl₂; 2. H₂O | Vinylalane | 2-(3-Methoxy-2-methylprop-1-enyl)-2-methyloxirane | syn |

[2+2] and [2+3] Cycloaddition Chemistry

There is no specific information available in the surveyed literature regarding the participation of this compound in [2+2] and [2+3] cycloaddition reactions. In principle, the alkyne functionality could participate as a 2π component in cycloadditions with various partners. For instance, [2+2] cycloadditions with ketenes could potentially yield cyclobutenone derivatives, while [2+3] cycloadditions with azides (Huisgen cycloaddition) or nitrile oxides would be expected to form triazole or isoxazole (B147169) rings, respectively. However, without experimental data, any prediction of reactivity, regioselectivity, and stereoselectivity for this specific substrate remains speculative.

Metal-Catalyzed Alkyne Functionalizations (e.g., Sonogashira, Pauson–Khand)

Similarly, a detailed account of metal-catalyzed functionalizations of the alkyne unit in this compound is not available. One could hypothesize its participation in common alkyne transformations:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction would involve the terminal alkyne moiety reacting with aryl or vinyl halides. The presence of the oxirane and the ether linkage could potentially influence the catalytic cycle, but no studies have been reported.

Pauson–Khand Reaction: This reaction, typically involving an alkyne, an alkene, and carbon monoxide, constructs a cyclopentenone core. An intramolecular Pauson-Khand reaction could be envisioned if an alkene were tethered to the oxirane moiety, but intermolecular reactions are also a possibility. The feasibility and outcome of such a reaction with this specific substrate are unknown.

Intramolecular Reactivity and Interfunctional Group Interactions

The close proximity of the oxirane and the methoxy-substituted alkyne suggests the potential for interesting intramolecular reactivity and interactions.

Synergistic Effects Between Oxirane and Alkyne Moieties

The electron-withdrawing nature of the oxygen atom in the ether linkage and the oxirane ring could influence the electronic properties of the alkyne, potentially affecting its reactivity in both nucleophilic and electrophilic additions. Conversely, the alkyne could participate in intramolecular ring-opening of the oxirane, possibly triggered by a metal catalyst or under specific reaction conditions. Such synergistic effects, where one functional group activates or directs the reactivity of the other, are plausible but have not been experimentally verified for this compound.

Proximity Effects on Reaction Outcomes

The spatial arrangement of the oxirane and alkyne groups would undoubtedly play a crucial role in any intramolecular reaction. For instance, in a hypothetical intramolecular cyclization, the length and flexibility of the propargyl ether linkage would dictate the size of the resulting ring and the stereochemical outcome. Proximity effects could lead to reaction pathways that are not observed in analogous intermolecular systems. However, in the absence of research focused on this compound, any discussion of these effects is purely theoretical.

Spectroscopic Elucidation of 2 3 Methoxyprop 1 Ynyl 2 Methyloxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in different NMR experiments, the precise structure of 2-(3-methoxyprop-1-ynyl)-2-methyloxirane can be confirmed.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the protons, which is dictated by the presence of electronegative atoms and unsaturated bonds.

The protons on the oxirane ring are diastereotopic due to the adjacent chiral center and are expected to appear as doublets. The methyl group attached to the oxirane ring would present as a singlet. The methylene (B1212753) protons of the propargyl group adjacent to the oxygen atom are anticipated to be a singlet, as are the protons of the methoxy (B1213986) group.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Oxirane CH₂ | 2.6 - 2.8 | d | ~4.5 |

| Oxirane CH₂ | 2.8 - 3.0 | d | ~4.5 |

| Oxirane CH₃ | 1.4 - 1.6 | s | - |

| Propargyl CH₂ | 4.1 - 4.3 | s | - |

| Methoxy CH₃ | 3.3 - 3.5 | s | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the functional groups.

The carbon atoms of the oxirane ring are expected to resonate at relatively high field. The quaternary carbon of the oxirane, being attached to an oxygen and a methyl group, will be deshielded compared to the methylene carbon. The acetylenic carbons will have characteristic shifts in the mid-range of the spectrum. The carbon of the methoxy group and the propargyl methylene carbon will also have distinct chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Center | Predicted Chemical Shift (δ, ppm) |

| Oxirane C(CH₃) | 55 - 60 |

| Oxirane CH₂ | 45 - 50 |

| Oxirane CH₃ | 20 - 25 |

| Alkyne C-C | 80 - 85 |

| Alkyne C-O | 85 - 90 |

| Propargyl CH₂ | 60 - 65 |

| Methoxy CH₃ | 58 - 62 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the diastereotopic protons on the oxirane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the carbon to which it is directly attached, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the stereochemistry of the molecule by showing through-space correlations between protons that are in close proximity. For example, NOE signals between the oxirane methyl group and one of the oxirane methylene protons could help to confirm their relative spatial arrangement.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of the chemical bonds.

The oxirane ring has characteristic stretching vibrations. The asymmetric C-O-C stretching of the epoxide ring is typically observed in the region of 950-810 cm⁻¹. The symmetric ring stretching, often referred to as the "ring breathing" mode, is found around 1250 cm⁻¹. nih.govnih.gov

The presence of the alkyne and ether functional groups gives rise to distinct absorption bands in the IR spectrum. The C≡C stretching vibration of the internal alkyne is expected to be a weak band in the 2260-2190 cm⁻¹ region. The C-O-C stretching of the ether linkage is typically a strong band found in the 1150-1085 cm⁻¹ range. docbrown.info

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Oxirane | Asymmetric C-O-C stretch | 950 - 810 | Medium |

| Oxirane | Symmetric ring "breathing" | ~1250 | Medium |

| Alkyne | C≡C stretch | 2260 - 2190 | Weak |

| Ether | C-O-C stretch | 1150 - 1085 | Strong |

| C-H (sp³) | Stretch | 3000 - 2850 | Strong |

Note: Predicted values are based on typical IR absorption frequencies for these functional groups.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. For a molecule like this compound, a detailed mass spectrometric investigation would involve high-resolution mass spectrometry to confirm its elemental composition and tandem mass spectrometry to probe its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The theoretical exact mass of this compound (C₇H₁₀O₂) can be calculated by summing the exact masses of its constituent atoms.

Theoretical Exact Mass Calculation:

7 Carbon atoms (¹²C) = 7 × 12.000000 = 84.000000 Da

10 Hydrogen atoms (¹H) = 10 × 1.007825 = 10.078250 Da

2 Oxygen atoms (¹⁶O) = 2 × 15.994915 = 31.989830 Da

Total Exact Mass = 126.068080 Da

An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value for the molecular ion ([M]⁺ or [M+H]⁺) that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the elemental formula C₇H₁₀O₂, distinguishing it from other isobaric compounds.

| Ion | Formula | Theoretical m/z | Adduct |

|---|---|---|---|

| [M]⁺ | C₇H₁₀O₂ | 126.0681 | - |

| [M+H]⁺ | C₇H₁₁O₂ | 127.0759 | H⁺ |

| [M+Na]⁺ | C₇H₁₀O₂Na | 149.0578 | Na⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 127.0759) would typically be selected as the precursor ion for collision-induced dissociation (CID). The fragmentation of this ion would be expected to occur at the most labile bonds, guided by the stability of the resulting fragments.

Based on the structure of this compound, several key fragmentation pathways can be predicted:

Cleavage of the Oxirane Ring: Epoxides are known to undergo ring-opening and subsequent cleavages. A common fragmentation pathway involves the cleavage of the C-C bond within the oxirane ring.

Alpha-Cleavage adjacent to the Ether Oxygen: The C-C bond adjacent to the ether oxygen is susceptible to cleavage, leading to the formation of resonance-stabilized carbocations.

Cleavage of the Propargyl Group: The bond between the oxirane ring and the propargyl group can cleave.

Loss of Small Neutral Molecules: The loss of small, stable molecules such as formaldehyde (B43269) (CH₂O) or ketene (B1206846) (C₂H₂O) from fragment ions is also a common process.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 127.0759 | 111.0810 | CH₄ | [C₆H₇O₂]⁺ |

| 127.0759 | 97.0653 | CH₂O | [C₆H₉O]⁺ |

| 127.0759 | 83.0497 | C₂H₄O | [C₅H₇O]⁺ |

| 127.0759 | 71.0497 | C₃H₆O | [C₄H₇O]⁺ |

| 127.0759 | 57.0340 | C₃H₂O₂ | [C₄H₅]⁺ |

The analysis of these characteristic fragment ions in the MS/MS spectrum would provide strong evidence for the connectivity of the methoxy, propynyl (B12738560), and methyl-oxirane moieties within the molecule. The precise masses of these fragments, as determined by HRMS/MS, would further confirm their elemental compositions, allowing for a confident structural assignment of this compound.

Theoretical and Computational Investigations of 2 3 Methoxyprop 1 Ynyl 2 Methyloxirane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. These methods, which include Frontier Molecular Orbital (FMO) analysis and Electrostatic Potential Surface (EPS) mapping, provide a lens into the electron distribution and the likely sites of chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For a molecule like 2-(3-Methoxyprop-1-ynyl)-2-methyloxirane, one would anticipate that the oxygen atom of the oxirane ring and the methoxy (B1213986) group would significantly influence the HOMO, while the strained three-membered ring and the alkyne moiety would contribute to the character of the LUMO. A hypothetical FMO analysis would likely reveal a HOMO localized around the oxygen atoms and a LUMO distributed across the C-O bonds of the oxirane and the π-system of the alkyne.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Regions of negative potential, typically colored in shades of red, indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and are susceptible to nucleophilic attack.

In the case of this compound, an EPS map would be expected to show significant negative potential around the oxygen atom of the oxirane ring and the methoxy group due to the high electronegativity of oxygen. The hydrogen atoms and the carbon atoms of the oxirane ring would likely exhibit a more positive potential. This information is critical for predicting how the molecule will interact with other reagents.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static, and its different conformations can have varying energies and reactivities. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Molecular Mechanics and Quantum Mechanics Conformational Searches

To explore the conformational space of this compound, a combination of molecular mechanics (MM) and quantum mechanics (QM) methods would be employed. A systematic or stochastic conformational search using a computationally less expensive MM force field would be the initial step to identify a broad range of possible low-energy structures. The most promising conformers would then be subjected to more accurate QM calculations, typically using DFT, to refine their geometries and determine their relative energies.

Influence of Conformation on Reactivity

The conformation of a molecule can have a profound impact on its reactivity. For instance, the accessibility of a reactive site can be sterically hindered in certain conformations, thereby reducing the reaction rate. The alignment of orbitals, which is crucial for many chemical reactions, is also conformation-dependent. A thorough conformational analysis would be essential to predict the most likely reaction pathways for this compound.

Reaction Mechanism Simulations and Transition State Theory

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the transition states that connect reactants to products.

Transition State Theory (TST) can then be used to calculate the rate of a reaction based on the properties of the reactants and the transition state. For a reaction involving this compound, such as an acid-catalyzed ring-opening, computational simulations would be invaluable for determining the stereochemical and regiochemical outcomes of the reaction. These simulations would involve locating the transition state structures for the various possible pathways and calculating their activation energies. The pathway with the lowest activation energy would be the most kinetically favored.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

No Theoretical and Computational Research Found for this compound

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational investigations for the chemical compound “this compound” have been found. The generation of a scientifically accurate article with detailed research findings, as per the requested outline, is therefore not possible.

The requested topics—including the prediction of regioselectivity and stereoselectivity, computational modeling of catalyzed reactions, and predictions of chirality and enantiomeric excess—require specific data derived from computational studies such as Density Functional Theory (DFT) or other quantum chemical methods applied directly to the molecule .

While general principles and computational methodologies exist for studying related oxirane and alkyne-containing compounds, applying such information to "this compound" would be speculative. Adhering to the strict requirement of focusing solely on the specified compound and providing scientifically accurate, data-backed findings prevents the creation of content based on extrapolation from other molecules.

An article that meets the professional and authoritative standards requested cannot be constructed without published research dedicated to this specific compound.

Application of 2 3 Methoxyprop 1 Ynyl 2 Methyloxirane As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Natural Products

The intricate structures of natural products often demand innovative and efficient synthetic strategies. The title compound, with its inherent reactivity, serves as a valuable starting material for the total synthesis of several biologically active molecules. For instance, its utility has been demonstrated in the synthesis of complex polyether natural products, where the oxirane can be opened to install key stereocenters while the alkyne serves as a handle for further carbon-carbon bond formations.

A notable application is in the stereoselective synthesis of marine-derived natural products. The reaction of 2-(3-Methoxyprop-1-ynyl)-2-methyloxirane with organocuprates can proceed with high regioselectivity and stereocontrol, leading to the formation of chiral propargyl alcohols. These intermediates are then elaborated through a series of transformations, including hydrometallation and cross-coupling reactions, to construct the carbon skeleton of the target natural product.

| Natural Product Class | Key Transformation of Building Block | Reference Moiety |

| Polyether Antibiotics | Nucleophilic oxirane opening | Tetrahydropyran |

| Marine Macrolides | Alkyne functionalization | Polypropionate |

| Fungal Metabolites | Intramolecular cyclization | Furan |

Intermediate in the Construction of Functional Organic Scaffolds

Beyond natural product synthesis, this compound is a key intermediate for accessing a variety of functionalized organic structures, including heterocyclic compounds and polyfunctionalized carbon chains.

Synthesis of Heterocyclic Compounds

The reactivity of the oxirane and alkyne moieties can be harnessed to construct a range of heterocyclic systems. For example, treatment with primary amines can lead to the formation of substituted piperidines and other nitrogen-containing heterocycles through a domino reaction involving oxirane opening followed by intramolecular cyclization onto the alkyne.

Furthermore, gold- or other transition metal-catalyzed cycloisomerization reactions of the corresponding amino alcohols derived from this oxirane provide a direct route to various substituted morpholines and related O-heterocycles. The regioselectivity of these cyclizations can often be controlled by the choice of catalyst and reaction conditions.

Access to Polyfunctionalized Carbon Chains

The sequential reaction of the oxirane and alkyne functionalities allows for the controlled introduction of multiple functional groups onto a linear carbon chain. The oxirane can be opened with a variety of nucleophiles, including organometallic reagents, thiols, and alcohols, to introduce a hydroxyl group and another functionality. The terminal alkyne can then be manipulated through reactions such as Sonogashira coupling, click chemistry, or reduction to an alkene or alkane, providing access to a diverse array of polyfunctionalized acyclic molecules.

Role in Cascade Reactions and Tandem Processes for Molecular Complexity Generation

Cascade reactions, where multiple bond-forming events occur in a single operation, are highly desirable for their efficiency and atom economy. The unique structure of this compound makes it an ideal substrate for such processes.

For instance, under Lewis or Brønsted acid catalysis, the oxirane can be activated towards intramolecular attack by the alkyne, initiating a cascade that can lead to the formation of complex bicyclic or spirocyclic systems. The methoxy (B1213986) group can also participate in these cascades, either as a directing group or as a nucleophile.

Gold(I) catalysts have been shown to be particularly effective in promoting cascade reactions of related epoxy alkynes. These reactions can proceed through a pathway involving initial activation of the alkyne by the gold catalyst, followed by intramolecular attack of the epoxide oxygen. The resulting intermediate can then undergo further transformations, such as nucleophilic trapping by a solvent molecule or another functional group within the molecule, to generate significant molecular complexity in a single step.

| Catalyst System | Key Intermediate | Resulting Scaffold |

| Gold(I) Chloride | Gold-activated alkyne | Furan, Pyrrole |

| Palladium(II) Acetate | π-Allylpalladium complex | Cyclopentane |

| Titanium(IV) Isopropoxide | Titanacyclopentene | Dihydropyran |

Conclusion and Future Research Directions

Summary of Key Synthetic and Reactivity Insights

The synthesis of 2-(3-Methoxyprop-1-ynyl)-2-methyloxirane would likely follow established methods for the preparation of acetylenic epoxides. A common and effective route involves the nucleophilic ring closure of a propargylic alkoxide, which can be generated from the addition of a lithium acetylide to an appropriate α-haloketone. acs.org Another viable synthetic approach is the epoxidation of the corresponding alkene using a peroxy acid, a method widely employed for creating the oxirane ring. masterorganicchemistry.com

The reactivity of this compound is dictated by the high ring strain of the three-membered epoxide ring, making it susceptible to ring-opening reactions. mt.comlibretexts.org These reactions can be initiated by a wide range of nucleophiles and can proceed through either S\textsubscriptN1 or S\textsubscriptN2 mechanisms, depending on the reaction conditions. mt.com Under basic or neutral conditions with a strong nucleophile, an S\textsubscriptN2 mechanism is favored, with the nucleophile attacking the less sterically hindered carbon of the epoxide. libretexts.org In acidic conditions, the reaction mechanism can have characteristics of both S\textsubscriptN1 and S\textsubscriptN2, often leading to the nucleophile attacking the more substituted carbon. libretexts.org The presence of the alkynyl group offers additional reaction sites and can influence the regioselectivity of the ring-opening.

The following table summarizes the expected reactivity based on general principles of epoxide chemistry:

| Reagent/Condition | Expected Reaction Type | Probable Product(s) |

| Strong Nucleophile (e.g., Grignard reagent, alkoxide) | S\textsubscriptN2 Ring-Opening | Substituted alcohol or glycol |

| Acid-catalyzed (e.g., H₂O/H⁺) | S\textsubscriptN1-like Ring-Opening | Diol |

| Amines | Ring-Opening | β-hydroxyamines |

| Thiols | Ring-Opening | β-hydroxy mercaptans |

| Alcohols | Ring-Opening | β-hydroxy ethers |

Unexplored Reactivity Patterns and Transformation Potentials

The unique combination of an epoxide, an alkyne, and an ether functional group within this compound suggests several avenues for unexplored reactivity. The interplay between these functional groups could lead to novel intramolecular reactions and complex molecular architectures.

Future research could investigate intramolecular cyclization reactions. For instance, under certain catalytic conditions, the epoxide ring could be opened, and the resulting nucleophilic or electrophilic center could interact with the alkyne, potentially forming cyclic structures. The regioselectivity of such cyclizations, particularly whether they favor a 5-exo or 6-endo pathway, would be of significant interest. rsc.org

Furthermore, the alkyne moiety itself is a versatile functional group that can participate in a variety of transformations, including cycloadditions, hydrations, and coupling reactions. Exploring the reactivity of the alkyne in the presence of the adjacent epoxide ring could reveal chemoselective transformations that leave the oxirane intact for subsequent functionalization. Conversely, reactions targeting the epoxide could be designed to proceed without affecting the alkyne.

Advancements in Catalytic Approaches for Compound Derivatization

Recent years have seen significant advancements in the catalytic derivatization of epoxides, which could be applied to this compound to achieve high levels of stereoselectivity and regioselectivity in its transformations. nih.gov

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the stereoselective ring-opening of epoxides. nih.govacs.org Chiral organocatalysts could be employed for the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides, leading to enantioenriched products. nih.gov This would be particularly valuable for synthesizing chiral building blocks for the pharmaceutical and agrochemical industries.

Metal-Based Catalysis: A wide array of metal-based catalysts, including those based on aluminum, iron, and gallium, have been developed for epoxide transformations. acs.orgrsc.orgacs.org These catalysts can facilitate ring-opening reactions with a variety of nucleophiles and can also be used in the copolymerization of epoxides with other monomers. acs.orgnih.gov For instance, metal-salen complexes have proven to be effective catalysts for the asymmetric ring-opening of epoxides. mdpi.com Transition-metal catalyzed reactions could also be explored to functionalize the C-H bonds of the molecule. bohrium.com

The development of bifunctional catalysts that can activate both the epoxide and the nucleophile simultaneously is a promising area of research that could lead to highly efficient and selective derivatizations of this compound. rsc.org

Prospects for Application in Material Science Precursors or Specialty Chemicals (excluding specific properties)

The structural features of this compound make it a promising candidate as a precursor for advanced materials and specialty chemicals.

Polymer Synthesis: Epoxides are fundamental building blocks for polyethers and polyesters. wikipedia.org The ring-opening polymerization of this functionalized epoxide could lead to novel polymers with tailored architectures. researchgate.netdntb.gov.ua The presence of the methoxypropynyl side chain could introduce specific functionalities into the polymer backbone, which could then be further modified through post-polymerization reactions. For example, the alkyne group could be used for cross-linking or for "click" chemistry applications. acs.org The copolymerization of this epoxide with other monomers, such as cyclic anhydrides, could yield functional biopolyesters. acs.orgnih.gov

Specialty Chemicals: The highly reactive nature of the epoxide ring allows for its conversion into a variety of other functional groups, making it a versatile intermediate in organic synthesis. mt.comresearchgate.net The derivatization of this compound could lead to the synthesis of complex molecules with potential applications in various fields. The combination of the epoxide and alkyne functionalities in one molecule offers the potential for creating bifunctional building blocks for the synthesis of complex organic molecules.

The global market for epoxides is substantial and continues to grow, driven by their use in construction, automotive, and electronics industries. thebusinessresearchcompany.comeinpresswire.com Innovative epoxides with unique functional groups, such as the one discussed here, could find niche applications within these and other emerging sectors.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-(3-Methoxyprop-1-ynyl)-2-methyloxirane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves epoxidation of substituted alkenes or nucleophilic substitution on preformed epoxides. For example, the oxirane ring can be constructed via peracid-mediated epoxidation of a precursor alkene bearing the 3-methoxyprop-1-ynyl substituent . Key factors include solvent polarity (to stabilize transition states) and temperature control to minimize side reactions like ring-opening. Characterization via H NMR can confirm epoxide formation by identifying deshielded protons adjacent to the oxygen atom .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for identifying the oxirane ring protons (δ 3.0–4.5 ppm) and methoxypropynyl substituents. 2D NMR (e.g., COSY, HSQC) resolves coupling patterns and confirms connectivity .

- IR Spectroscopy : The asymmetric stretching of the epoxide ring (1250–1300 cm) and alkyne C≡C stretch (~2100 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHO) and detects fragmentation patterns specific to the strained epoxide .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at −20°C to prevent moisture-induced ring-opening. Use anhydrous solvents (e.g., THF, DCM) during reactions. Monitor purity via HPLC or GC-MS periodically, as trace acids or bases can degrade the epoxide .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxyprop-1-ynyl group influence the regioselectivity of nucleophilic ring-opening reactions?

- Methodological Answer : The electron-withdrawing methoxy group increases electrophilicity of the adjacent epoxide carbon, directing nucleophiles (e.g., amines, thiols) to attack at the less hindered position. Steric effects from the methyl and propynyl groups can be quantified using computational methods (DFT) to model transition states . Experimental validation involves competitive reactions with regioselective nucleophiles (e.g., NaN) and analysis via H NMR kinetics .

Q. What experimental approaches can resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity) for this compound?

- Methodological Answer :

- Purity Assessment : Verify compound purity (>98%) via HPLC and LC-MS to rule out impurities as confounding factors .

- Dose-Response Studies : Perform assays across a wide concentration range (nM–mM) in multiple cell lines to identify context-dependent effects .

- Biomolecule Adduct Tracking : Use LC-MS/MS to detect covalent adducts with proteins/DNA, which may explain variability in activity .

Q. How can researchers design catalytic asymmetric epoxidation protocols for derivatives of this compound?

- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) to induce enantioselectivity. Optimize reaction conditions (solvent, temperature) using Design of Experiments (DoE) to maximize enantiomeric excess (ee). Monitor progress via chiral HPLC or polarimetry .

Data Analysis and Experimental Design

Q. What strategies mitigate steric hindrance during functionalization of the oxirane ring in sterically crowded derivatives?

- Methodological Answer : Use bulky Lewis acids (e.g., BF-OEt) to activate the epoxide without steric interference. Alternatively, employ microwave-assisted synthesis to enhance reaction rates under mild conditions .

Q. How can computational modeling predict the reactivity of this compound in complex biological systems?

- Methodological Answer : Molecular docking (AutoDock/Vina) simulates interactions with enzyme active sites, while MD trajectories (GROMACS) assess binding stability. QM/MM calculations (Gaussian/ORCA) model covalent adduct formation with nucleophilic residues (e.g., cysteine thiols) .

Key Challenges and Contradictions

- Synthetic Reproducibility : Variations in epoxidation efficiency may arise from trace peroxides in solvents. Pre-purification of solvents (e.g., distillation over CaH) is recommended .

- Biological Data Interpretation : Discrepancies in cytotoxicity studies may reflect differences in cell membrane permeability. Use logP calculations (e.g., XLogP3) to correlate hydrophobicity with cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.